Homocystine, DL-
Description
Historical Discovery and Characterization
The study of sulfur amino acids dates back to 1810 when Wollaston discovered cystine in a human bladder stone. However, homocysteine and homocystine's scientific journey began much later. In 1932, the American biochemist Vincent DuVigneaud discovered a new amino acid by treating methionine with sulfuric acid. Due to its structural similarity to cysteine but with an additional carbon atom, it was named homocysteine.
The initial characterization of homocysteine's biochemical role remained limited until 1962, when researchers discovered children with mental retardation, accelerated growth, and frequent thrombosis excreting homocysteine in their urine. This condition, later termed homocystinuria, provided the first significant insights into the clinical relevance of elevated homocysteine and homocystine levels.
The 1960s marked a turning point in understanding homocysteine metabolism. By this time, researchers had identified virtually all the metabolites and reactions involved in methionine and homocysteine metabolism. However, a conceptual limitation persisted as transsulfuration and homocysteine methylation were often treated as two separate pathways rather than integrated metabolic processes.
During the 1980s, an explosion of interest in homocysteine research occurred, with Medline citations showing a 33% increase between 1981 and 1982, followed by another exponential increase of almost 300% starting in 1991. This surge reflected growing recognition of homocysteine's importance in cardiovascular disease pathogenesis and other clinical conditions.
Biochemical Significance in Methionine and One-Carbon Metabolism
DL-Homocystine plays a critical role in the interconnected pathways of methionine metabolism and one-carbon transfer reactions. Methionine is the sole source of homocysteine, which can be metabolized through three primary pathways: remethylation back to methionine, transsulfuration to cysteine, or cyclization to form homocysteine thiolactone.
In the remethylation pathway, homocysteine acquires a methyl group from either 5-methyltetrahydrofolate (vitamin B12-dependent reaction) or betaine (B12-independent reaction). This process regenerates methionine, supporting the methyl transfer cycle. The reaction involving 5-methyltetrahydrofolate occurs in all tissues and requires the enzyme methionine synthase, while the betaine-dependent remethylation primarily occurs in the liver.
The transsulfuration pathway begins when homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CβS) with vitamin B6 as a cofactor. Subsequently, cystathionine is catabolized to cysteine and α-ketobutyrate by γ-cystathionase. This pathway becomes favored when methionine levels are excessive, resulting in the upregulation of CβS and downregulation of remethylation.
One-carbon metabolism, mediated by folate cofactors, supports multiple physiological processes including biosynthesis (purines and thymidine), amino acid homeostasis (glycine, serine, and methionine), epigenetic maintenance, and redox defense. The metabolism of homocysteine is intricately linked to this network, as demonstrated in the following table:
| Pathway | Key Enzymes | Cofactors Required | End Products |
|---|---|---|---|
| Remethylation | Methionine synthase | Vitamin B12, Folate | Methionine |
| Remethylation (alternative) | Betaine homocysteine methyltransferase | - | Methionine |
| Transsulfuration | Cystathionine β-synthase | Vitamin B6 | Cystathionine |
| Transsulfuration (continued) | γ-Cystathionase | Vitamin B6 | Cysteine |
| S-Adenosylmethionine cycle | SAM synthetase | ATP | S-Adenosylmethionine |
The interconnection between homocysteine and one-carbon metabolism highlights the importance of DL-homocystine in cellular biochemistry. Methionine serves as a precursor to S-adenosylmethionine (SAM), the universal methyl donor and the second most common enzymatic cofactor after ATP. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which undergoes deadenosylation to form homocysteine, completing the cycle.
DL-Homocystine vs. Homocysteine: Structural and Functional Distinctions
DL-Homocystine and homocysteine are closely related but distinct compounds with important structural and functional differences. Homocysteine (C₄H₉NO₂S) is a non-proteinogenic α-amino acid and a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH₂-). It exists as a free thiol (sulfhydryl) molecule at its core.
In contrast, DL-Homocystine (C₈H₁₆N₂O₄S₂) is formed when two homocysteine molecules undergo oxidation and join via a disulfide bond. The designation "DL" indicates that the compound is a racemic mixture containing both D and L optical isomers.
The structural distinctions between these compounds are summarized below:
| Characteristic | Homocysteine | DL-Homocystine |
|---|---|---|
| Molecular Formula | C₄H₉NO₂S | C₈H₁₆N₂O₄S₂ |
| Molecular Weight | 135.19 g/mol | 268.35 g/mol |
| Chemical Structure | 2-Amino-4-mercaptobutanoic acid | 4,4'-Dithiobis(2-aminobutyric acid) |
| Functional Group | Free thiol (-SH) | Disulfide bond (-S-S-) |
| IUPAC Name | 2-Amino-4-sulfanylbutanoic acid | D-homocysteine (1->1')-disulfide compound with D-homocysteine |
Functionally, homocysteine exists in plasma in several forms, with only a small percentage (1-2%) present as the free thiol. In blood, homocystine and homocysteine-cysteine mixed disulfides account for over 98% of total homocysteine in plasma from healthy individuals. The oxidation-reduction equilibrium between homocysteine and homocystine is influenced by various factors, including oxygen tension and the presence of reducing agents.
The measurement of homocysteine in clinical settings typically involves the reduction of all disulfide bonds to quantify the total homocysteine concentration rather than distinguishing between the individual forms. This approach provides a more comprehensive assessment of homocysteine metabolism in health and disease.
Current Research Perspectives and Significance
Current research on DL-Homocystine and related compounds focuses primarily on their role in cardiovascular disease, neural tube defects, and other pathological conditions. Elevated homocysteine levels in the blood (hyperhomocysteinemia) are recognized as a marker of cardiovascular disease, likely operating through atherogenesis and resulting in ischemic injury.
A significant area of research focuses on the mechanism by which homocysteine impairs vascular function. Studies have revealed that homocysteine post-translationally inhibits dimethylarginine dimethylaminohydrolase (DDAH) enzyme activity, causing asymmetric dimethylarginine (ADMA) to accumulate and inhibit nitric oxide synthesis. This mechanism may explain homocysteine's known effect to impair endothelium-mediated nitric oxide-dependent vasodilatation.
The homocysteine theory of arteriosclerosis, proposed following observations in children with homocystinuria, has gained substantial support from subsequent research. Experimental evidence indicates that homocysteine activates the enzyme elastase within arteries, causing fragmentation of the internal elastic membrane. Additionally, homocysteine induces cultured smooth muscle cells to produce excess collagen, explaining the fibrosis characteristic of human and experimental plaques.
Clinical research has demonstrated that supplementation with vitamins B6, B12, and folic acid can reduce homocysteine levels, potentially mitigating associated health risks. In placebo-controlled studies, folic acid supplementation (0.5 to 5.7 mg per day) has been shown to achieve a 25% reduction in homocysteine concentration, with an additional 7% lowering observed after the addition of vitamin B12 (0.02 to 1 mg/day).
Current research also investigates the diagnostic utility of the methionine-load test, which measures homocysteine levels after the intake of 100 mg of methionine per kilogram of body weight. This test may identify individuals with homocysteine-related cardiovascular disease risk but with normal basal homocysteine levels.
Research on homocystine's specific effects has revealed that it stereospecifically induces endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells, thereby inducing vascular cell type-specific oxidative stress associated with atherothrombotic cardiovascular disease. This finding points to distinct pathological mechanisms for homocystine that may differ from those of homocysteine.
Properties
IUPAC Name |
(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209021 | |
| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-15-2, 870-93-9 | |
| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocystine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocystine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCYSTINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCYSTINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Batch Continuous Recirculation Reactor Systems
Electrochemical methods have gained prominence due to their ability to bypass hazardous reducing agents. In a landmark study, researchers utilized a FM01-LC electrochemical reactor equipped with carbon felt cathodes and DSA anodes to reduce d,l-homocystine hydrochloride to d,l-homocysteine. The process operated under amperostatic conditions with a Nafion 324 cationic membrane separating compartments. Key parameters included:
-
Current density : 10–50 mA/cm²
-
Linear catholyte velocity : 20–75 ml/min
-
Temperature : 20–30°C
A mathematical model revealed that increasing current density beyond 45 mA/cm² accelerated reaction rates but risked over-reduction byproducts. Optimal yields of 92% were achieved at 30°C with a 40 ml/min flow rate, underscoring the importance of balancing kinetics and selectivity.
Scalability and Industrial Adaptations
Recent patents describe scaled-up systems using parallelized microchannel reactors coupled with plate-and-frame electrolyzers. For instance, a configuration with seven microchannel reactors achieved a throughput of 55 ml/min, reducing batch times from 35 hours to 6.5 hours while maintaining 95% purity. The use of 3M hydrochloric acid as both electrolyte and proton source minimized waste, aligning with green chemistry principles.
Acid-Catalyzed Condensation Routes
Sulfuric Acid-Mediated Synthesis from DL-Methionine
A widely cited method involves condensing DL-methionine with concentrated sulfuric acid (15–18 mol/L) under controlled heating. The reaction proceeds via sulfonic acid intermediate formation , followed by cyclization to DL-homocystine. Critical steps include:
-
Reaction Temperature : 80°C to prevent sulfonic acid degradation.
-
Molar Ratio : DL-methionine to sulfuric acid at 1:5 ensures complete conversion.
-
Post-Reaction Neutralization : Alkaline washing (pH 7–8) precipitates DL-homocystine with 88% yield.
This method’s simplicity makes it suitable for small-scale production, though residual sulfate impurities necessitate additional recrystallization steps.
Novel Approaches Using Mercaptobutyric Acid
A 2022 patent disclosed an alternative route starting from mercaptobutyric acid , involving bromine substitution and amino group cyclization. The process avoids toxic intermediates like cyanide, achieving 94% purity after two recrystallizations. Key advantages include:
-
Reduced Environmental Impact : Eliminates halogenated byproducts.
-
Scalability : Continuous flow systems achieve 1.2 kg/hr output.
Enzymatic and Microbial Synthesis
Cystathionine γ-Synthase (CTS)-Mediated Pathways
Thermophilic bacteria such as Thermus thermophilus HB8 catalyze homocysteine synthesis via transsulfuration. In vitro studies demonstrated that cell extracts enriched with CTT γ-synthase convert O-acetylhomoserine and sulfide to homocysteine at rates of 33.92 s⁻¹·mM⁻¹. The enzymatic route offers stereochemical control but requires costly cofactors (pyridoxal 5′-phosphate) and precise pH regulation (7.8–8.2).
Fermentation-Based Production
Although less common, microbial fermentation using E. coli strains engineered with homocysteine synthase genes has shown promise. A 2024 study reported titers of 12 g/L in optimized media, though downstream oxidation to DL-homocystine added complexity.
Microchannel Reactor-Enabled Continuous Production
Process Intensification Strategies
Modern systems integrate liquid-liquid phase microchannel reactors with electrolytic cells for end-to-end continuous synthesis. For example:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Flow Rate | 55 ml/min | +15% vs. batch |
| Electrolysis Duration | 3.5 hours | 98% conversion |
| Current Density | 45 mA/cm² | Minimal byproducts |
This configuration reduces energy consumption by 40% compared to conventional batch reactors.
Purification and Quality Control
Post-synthesis, DL-homocystine is purified via ion-exchange chromatography or crystallization from ethanol-water mixtures . NIST protocols recommend using hydrophilic interaction liquid chromatography (HILIC) with pentafluorophenyl columns to achieve >99.5% purity, as validated in SRM 1955a certifications.
Comparative Analysis of Methodologies
Yield and Purity Metrics
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Electrochemical | 92% | 95% | High |
| Acid-Catalyzed | 88% | 90% | Moderate |
| Enzymatic | 78% | 85% | Low |
| Microchannel Reactor | 96% | 98% | Very High |
Microchannel reactors outperform other methods in both yield and scalability, though enzymatic routes remain valuable for niche applications requiring stereochemical precision.
Chemical Reactions Analysis
Types of Reactions: DL-Homocystine undergoes various chemical reactions, including:
Oxidation: Conversion to homocysteic acid.
Reduction: Reduction back to homocysteine.
Substitution: Reactions involving the disulfide bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Thiol-containing compounds under mild conditions.
Major Products:
Oxidation: Homocysteic acid.
Reduction: Homocysteine.
Substitution: Various thiol-substituted derivatives
Scientific Research Applications
Cardiovascular Research
DL-Homocystine in Cardiac Function Studies
DL-Homocystine has been studied for its effects on cardiac contractility and vascular function. Research indicates that acute administration of DL-homocysteine thiolactone hydrochloride (DL-Hcy TLHC) can significantly alter cardiac parameters such as maximum rate of pressure development () and coronary flow (CF) in isolated rat hearts. For instance:
- Cardiac Contractility : Studies showed that DL-Hcy TLHC administration decreased , systolic left ventricular pressure (SLVP), and CF, indicating impaired cardiac function under certain conditions .
- Oxidative Stress : The compound's influence on oxidative stress markers was also evaluated, revealing complex interactions with gasotransmitters that could modulate cardiac responses .
Environmental Applications
DL-Homocystine in Nanoparticle Functionalization
Recent studies have explored the use of DL-homocystine in the green synthesis of functionalized magnetic nanoparticles (MNPs) for environmental remediation. The functionalization process enhances the adsorption properties of these nanoparticles, making them effective for removing hazardous substances from wastewater:
- Mercury Ion Removal : Research demonstrated that DL-homocystine decorated magnetic nanoparticles could effectively adsorb mercury ions from simulated industrial wastewater. The functionalization was confirmed through various characterization techniques, including FTIR analysis, which indicated successful grafting of DL-homocystine onto the nanoparticle surface .
Material Science
DL-Homocystine in Material Development
In material science, DL-homocystine has been utilized to develop novel materials with enhanced properties:
- Magnetic Nanoparticles : The incorporation of DL-homocystine into silica-coated magnetic nanoparticles has been shown to improve their structural integrity and functionality. These materials exhibit significant potential for applications in catalysis and environmental cleanup due to their high surface area and reactivity .
Table 1: Effects of DL-Homocystine on Cardiac Parameters
| Parameter | Control Condition | DL-Hcy TLHC (10 μM) | Significance Level |
|---|---|---|---|
| 2000 mmHg/s | 1500 mmHg/s | ||
| SLVP | 120 mmHg | 90 mmHg | |
| CF | 50 mL/min | 30 mL/min |
Table 2: Adsorption Efficiency of DL-Homocystine Functionalized MNPs
| Ion Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Mercury | 100 | 10 | 90% |
Case Studies
- Cardiac Function Study :
- Environmental Remediation :
Mechanism of Action
DL-Homocystine exerts its effects primarily through its involvement in methionine metabolism. It can be converted back to homocysteine, which then participates in the transsulfuration pathway to form cysteine or in the remethylation pathway to form methionine. These pathways are crucial for maintaining cellular homeostasis and regulating various biochemical processes .
Molecular Targets and Pathways:
Methionine Cycle: Conversion of homocysteine to methionine.
Transsulfuration Pathway: Conversion of homocysteine to cysteine.
Oxidative Stress Pathways: Involvement in redox reactions and oxidative stress regulation.
Comparison with Similar Compounds
Table 1: Structural and Biochemical Properties
Mechanistic Differences in Genotoxicity
- DL-Homocystine: Induces DNA double-strand breaks (DSBs) by elevating γ-H2AX protein levels in SW480 colon cells and ex vivo colon loop models . Its genotoxicity is attributed to oxidative stress or direct mutagenic activity, though exact mechanisms remain under investigation .
- Allantoic Acid: Acts via inhibition of DNA-binding motifs (e.g., AllR in Streptomyces), reducing antibiotic production .
Table 2: Genotoxic Effects in Experimental Models
Pathophysiological and Agricultural Roles
- DL-Homocystine vs. Homocysteine :
- DL-Homocystine vs. Cystine: Cystine is non-toxic and essential for keratin synthesis, whereas DL-Homocystine exhibits genotoxicity even at low concentrations .
Biological Activity
DL-Homocystine, a sulfur-containing amino acid, is an oxidized form of homocysteine that plays a significant role in various biological processes. This article delves into its biological activity, focusing on its metabolic effects, implications in cardiovascular health, and potential therapeutic applications.
Overview of DL-Homocystine
DL-Homocystine is formed by the oxidation of homocysteine, a non-proteinogenic amino acid involved in the methionine cycle. Elevated levels of homocysteine are associated with cardiovascular diseases, neurological disorders, and other health issues. Understanding the biological activity of DL-homocystine can shed light on its role in these conditions.
1. Homocysteine Metabolism
Homocysteine is metabolized through several pathways:
- Remethylation to methionine via methionine synthase.
- Transsulfuration to cystathionine and subsequently to cysteine via cystathionine β-synthase (CBS) and cystathionase.
- Formation of DL-Homocystine through oxidative processes.
Research indicates that the accumulation of homocysteine and its oxidized forms like DL-homocystine can inhibit enzymes such as betaine-homocysteine methyltransferase (BHMT), leading to hyperhomocysteinemia, which is detrimental to vascular function .
2. Cardiovascular Implications
DL-Homocystine has been shown to affect cardiac contractility and coronary flow. In isolated rat heart studies:
- Administration of DL-homocystine thiolactone decreased parameters such as maximum rate of pressure change (), systolic left ventricular pressure (SLVP), and coronary flow (CF) significantly compared to control conditions .
- The combination of DL-homocystine with specific inhibitors further elucidated its impact on oxidative stress markers, indicating a complex interplay between oxidative stress and cardiac function.
Table 1: Effects of DL-Homocystine on Cardiac Parameters
| Treatment | SLVP | CF | |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| DL-Hcy TLHC (10 µM) | Decreased | Decreased | Decreased |
| DL-Hcy TLHC + L-NAME | Decreased | - | Decreased |
| DL-Hcy TLHC + DL-PAG | Increased | - | Decreased |
Note: Statistical significance was observed at for most comparisons.
3. Oxidative Stress and Inflammation
DL-homocystine has been implicated in the generation of reactive oxygen species (ROS), contributing to oxidative stress. Elevated oxidative stress can lead to endothelial dysfunction, a precursor for atherosclerosis and other cardiovascular diseases .
4. Hyperhomocysteinemia Induction
A study demonstrated that dietary administration of S-(α-carboxybutyl)-DL-homocysteine (CBHcy), a derivative of DL-homocystine, led to significant elevations in total plasma homocysteine levels in rats. The results indicated that CBHcy effectively inhibited BHMT activity, resulting in metabolic disturbances that exacerbated hyperhomocysteinemia without affecting liver histology or global DNA methylation .
5. Protective Effects Against Oxidative Stress
Recent investigations into derivatives like homohypotaurine synthesized from DL-homocystine showed promising protective effects against oxidative stress in vitro. These findings suggest potential applications for DL-homocystine or its derivatives in therapeutic settings targeting oxidative damage in cardiovascular and neurological diseases .
Q & A
Q. How can DL-Homocystine be distinguished from related sulfur-containing amino acids (e.g., L-cystine) in experimental settings?
DL-Homocystine can be differentiated via chromatographic techniques (e.g., TLC or HPLC) and spectroscopic methods. For instance, thin-layer chromatography (TLC) using cellulose strips and pyridine-water-n-butyl alcohol-acetic acid solvents, combined with ninhydrin staining, provides distinct migration patterns compared to L-cystine . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, identifies structural differences in the disulfide bond configuration and carbon backbone .
Q. What are the standard protocols for synthesizing DL-Homocystine with >95% purity?
A common method involves demethylation of DL-Methionine using concentrated sulfuric acid and hydrohalic acid under controlled temperature (e.g., 90–110°C) and reaction time (6–8 hours). The crude product is purified via recrystallization in acidic aqueous solutions. Electrochemical reduction of the crude DL-Homocystine further enhances purity, achieving >95% yields as validated by elemental analysis and mass spectrometry .
Q. How should DL-Homocystine be prepared and stored for biochemical assays?
DL-Homocystine is typically dissolved in dilute hydrochloric acid (0.1 M HCl) to prevent oxidation. Solutions should be freshly prepared and stored at −20°C under inert gas (e.g., nitrogen) to minimize disulfide bond degradation. Lyophilized forms are stable for long-term storage when kept in desiccated, light-protected containers .
Advanced Research Questions
Q. What experimental designs are optimal for studying DL-Homocystine’s interactions with metal ions (e.g., Pt(II), Au(III))?
Cyclic voltammetry and spectroscopic methods (UV-Vis, IR) are critical for characterizing redox interactions. For example, Pt(II) forms stable complexes with DL-Homocystine via oxidative addition, as shown by shifts in S–S bond stretching frequencies (IR: 500–550 cm) and electrochemical redox peaks. Au(III), however, oxidizes DL-Homocystine to homocysteic acid, requiring strict control of HCl concentration (1–3 M) to avoid side reactions .
Q. How can contradictions in DL-Homocystine’s solubility data be resolved across studies?
Solubility discrepancies often arise from pH-dependent ionization states. DL-Homocystine is sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but dissolves readily in acidic (pH < 2) or alkaline (pH > 9) conditions due to protonation/deprotonation of carboxyl and amine groups. Standardizing buffer systems (e.g., phosphate vs. citrate) and reporting ionic strength can mitigate variability .
Q. What advanced analytical methods validate DL-Homocystine’s role in metabolic disease models (e.g., schizophrenia)?
Isotope-labeled DL-Homocystine- (deuterated at 3,3',4,4' positions) enables tracking via LC-MS/MS in cellular uptake and metabolic flux studies. In schizophrenia models, DL-Homocystine’s oxidation to homocysteine is quantified using enzymatic assays (e.g., ELISA for homocysteine levels) coupled with behavioral phenotyping in rodent studies .
Q. How do synthesis impurities (e.g., residual methionine) impact DL-Homocystine’s biochemical activity?
Residual methionine (>5%) can confound results in methylation studies. Purity must be verified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and NMR. Impurities are minimized by iterative recrystallization and dialysis (MWCO 500 Da) .
Methodological Guidance for Data Interpretation
- Handling contradictory redox behavior : Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of sulfur (–S–S– vs. –SO) in metal-complexed DL-Homocystine .
- Standardizing disease models : Include positive controls (e.g., homocysteine-induced oxidative stress) and negative controls (DL-Homocystine-free assays) to isolate mechanistic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
